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molecular formula C7H14INO B1610260 1,1-Dimethyl-4-oxopiperidin-1-ium iodide CAS No. 26822-37-7

1,1-Dimethyl-4-oxopiperidin-1-ium iodide

Cat. No. B1610260
M. Wt: 255.1 g/mol
InChI Key: LMQPCACOOKKMHW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US07214802B2

Procedure details

To 45.0 g (398 mmol) of 1-methyl-piperid-4-one in 500 mL of acetone was added dropwise 60.0 g (423 mmol) of MeI over 1 h. The mixture was stirred for 3 h, cooled to 0° C., and filtered. The solids were washed with cold acetone, and dried to provide 1,1-dimethyl-4-oxo-piperidinium iodide as a pale yellow solid (95.3 g).
Quantity
45 g
Type
reactant
Reaction Step One
Name
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][C:5](=[O:8])[CH2:4][CH2:3]1.[CH3:9][I:10]>CC(C)=O>[I-:10].[CH3:1][N+:2]1([CH3:9])[CH2:7][CH2:6][C:5](=[O:8])[CH2:4][CH2:3]1 |f:3.4|

Inputs

Step One
Name
Quantity
45 g
Type
reactant
Smiles
CN1CCC(CC1)=O
Name
Quantity
60 g
Type
reactant
Smiles
CI
Name
Quantity
500 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solids were washed with cold acetone
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
[I-].C[N+]1(CCC(CC1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 95.3 g
YIELD: CALCULATEDPERCENTYIELD 93.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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